ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate often involves multi-step chemical reactions, starting from basic building blocks like ethyl piperidine-4-carboxylate. A notable synthesis route involves the transformation of ethyl piperidine-4-carboxylate to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by further chemical modifications to introduce specific functional groups, such as sulfonyl and carbohydrazide derivatives, through reactions with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS. These methods provide detailed information on the molecular framework and the nature of specific functional groups present in the molecule. The structure-activity relationship (SAR) studies, often supported by molecular docking analyses, help in understanding the interactions between these molecules and biological targets, such as enzymes or receptors (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
Compounds like ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate participate in various chemical reactions, including conjugate addition reactions and transformations involving the sulfonyl group. For instance, ethyl glyoxylate N-tosylhydrazone acts as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, leading to the synthesis of functionalized sulfones (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and design. For example, the crystalline structure of related compounds can be stabilized by intermolecular hydrogen bonding, influencing their solubility and bioavailability (Suresh et al., 2007).
properties
IUPAC Name |
ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7S/c1-4-33-24(28)18-12-14-25(15-13-18)23(27)17-26(34(29,30)20-8-6-5-7-9-20)21-11-10-19(31-2)16-22(21)32-3/h5-11,16,18H,4,12-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZMYGDYJMFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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